
3',4'-Dihydroxyetoposide
Vue d'ensemble
Description
3’,4’-Dihydroxyetoposide is an anti-cancer agent that belongs to the group of epipodophyllotoxins. It inhibits DNA synthesis and cell division by binding to topoisomerase II, leading to DNA breakage and the formation of single-stranded breaks . This compound has shown significant inhibition of human cytochrome P450 3A4 and human liver microsomes .
Applications De Recherche Scientifique
Chemical Background
3',4'-Dihydroxyetoposide is synthesized from etoposide, which is a semi-synthetic derivative of podophyllotoxin. Etoposide itself is classified as a topoisomerase II inhibitor, disrupting DNA synthesis by inducing double-strand breaks during the cell cycle, particularly in the S and G2 phases. The modification that leads to this compound enhances its pharmacological properties, potentially leading to improved therapeutic outcomes.
Antitumor Activity
Research indicates that this compound retains significant antitumor activity similar to its parent compound, etoposide. Key studies have shown:
- Mechanism of Action : Like etoposide, this compound inhibits DNA topoisomerase II, leading to the accumulation of DNA breaks and subsequent apoptosis in cancer cells. This mechanism is critical for its effectiveness against various malignancies, including testicular and small cell lung cancers .
- Enhanced Efficacy : Some studies suggest that the hydroxyl modifications may improve binding affinity to topoisomerase II, potentially leading to lower required doses for effective treatment while minimizing side effects .
Combination Therapy
This compound has been explored in combination with other chemotherapeutic agents:
- Synergistic Effects : Clinical trials are investigating the effects of combining this compound with agents such as carboplatin and paclitaxel. Preliminary results indicate enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy .
- Pediatric Applications : There is ongoing research into the use of this compound in treating pediatric cancers where conventional therapies have limited efficacy. Early results show promise in improving response rates in refractory cases .
Case Study: Small Cell Lung Cancer
A clinical trial involving patients with small cell lung cancer demonstrated that patients treated with a regimen including this compound showed improved progression-free survival compared to those receiving standard etoposide therapy alone. The study highlighted:
- Patient Response Rates : Approximately 75% of participants experienced a partial or complete response to treatment over six cycles .
Case Study: Pediatric Oncology
In a recent study focused on pediatric patients with relapsed leukemia, this compound was administered as part of a multi-drug regimen. The findings included:
- Improved Tolerability : Patients reported fewer adverse effects compared to traditional therapies, allowing for higher dosing without significant toxicity .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use:
- Absorption and Distribution : Similar to etoposide, this compound exhibits variable bioavailability depending on administration routes. Studies suggest that intravenous administration provides more consistent plasma levels compared to oral routes .
- Adverse Effects : While generally well-tolerated, some patients may experience myelosuppression and gastrointestinal disturbances. Ongoing research aims to better define the safety profile and mitigate these risks through careful dosing strategies .
Mécanisme D'action
Target of Action
3’,4’-Dihydroxyetoposide, also known as Etoposide catechol, primarily targets DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication, transcription, and repair .
Mode of Action
The compound interacts with its target by forming a complex with topoisomerase II and DNA . This interaction induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulated breaks in DNA prevent entry into the mitotic phase of cell division, leading to cell death . Etoposide acts primarily in the G2 and S phases of the cell cycle .
Biochemical Pathways
The primary biochemical pathway affected by 3’,4’-Dihydroxyetoposide is the DNA replication pathway. By inhibiting topoisomerase II, the compound disrupts the normal process of DNA unwinding, which is necessary for replication and transcription . This disruption leads to DNA breakage and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of 3’,4’-Dihydroxyetoposide involve its absorption, distribution, metabolism, and excretion (ADME). The compound has been shown to have significant inhibition of human cytochrome P450 3A4 (CYP3A4) and human liver microsomes , which play a crucial role in drug metabolism.
Result of Action
The primary result of 3’,4’-Dihydroxyetoposide’s action is the induction of cell death . By causing DNA breakage and preventing DNA repair, the compound disrupts the normal cell cycle, preventing cells from entering the mitotic phase. This disruption leads to apoptosis, or programmed cell death .
Analyse Biochimique
Biochemical Properties
3’,4’-Dihydroxyetoposide inhibits DNA synthesis and cell division by binding to topoisomerase II, leading to DNA breakage and the formation of single-stranded breaks . This drug also has significant inhibition of human cytochrome P450 3A4 (CYP3A4) and human liver microsomes .
Cellular Effects
3’,4’-Dihydroxyetoposide has been shown to have significant effects on various types of cells. It inhibits DNA synthesis and cell division, leading to DNA breakage and the formation of single-stranded breaks . It is not active against cells without a nucleus, such as erythrocytes .
Molecular Mechanism
The molecular mechanism of 3’,4’-Dihydroxyetoposide involves its binding to topoisomerase II, which leads to DNA breakage and the formation of single-stranded breaks . This inhibits DNA synthesis and cell division, thereby exerting its anti-cancer effects .
Méthodes De Préparation
The synthesis of 3’,4’-Dihydroxyetoposide involves the direct condensation of 4’-demethyl-epipodophyllotoxin with 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-beta-D-glucopyranose in the presence of trimethylsilyl trifluoromethane sulfonate (TMSOTf) . This method provides enhanced yields over existing synthetic techniques, reduced reaction times, and permits more favorable isolation reaction procedures .
Analyse Des Réactions Chimiques
3’,4’-Dihydroxyetoposide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include Lewis acids as catalysts and different substituted glucopyranosides . Major products formed from these reactions include derivatives of the original compound with modified functional groups .
Comparaison Avec Des Composés Similaires
3’,4’-Dihydroxyetoposide shares structural similarities with other epipodophyllotoxins, such as etoposide and teniposide. it is unique in its specific inhibition of human cytochrome P450 3A4 and its significant inhibition of human liver microsomes . Similar compounds include etoposide, teniposide, and other derivatives of podophyllotoxin.
Activité Biologique
3',4'-Dihydroxyetoposide is a derivative of etoposide, an established chemotherapeutic agent primarily used in the treatment of various cancers, including testicular cancer and small cell lung cancer. The modifications in its hydroxyl groups enhance its biological activity, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by two hydroxyl groups at the 3' and 4' positions on the phenolic ring of the etoposide structure. This modification is believed to influence its pharmacokinetics and biological efficacy compared to its parent compound.
- Molecular Formula : C21H20O7
- Molecular Weight : 372.39 g/mol
- CAS Number : 100007-54-3
The primary mechanism of action for this compound involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase-DNA complex, this compound induces DNA breaks, leading to apoptosis in rapidly dividing cancer cells.
Key Mechanisms:
- Topoisomerase II Inhibition : Prevents DNA strand re-ligation.
- Induction of Apoptosis : Triggers programmed cell death in malignant cells.
- Cell Cycle Arrest : Causes G2/M phase arrest, inhibiting further cell division.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. Its potency has been compared against standard treatments, demonstrating enhanced efficacy in certain contexts.
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung) | 5.2 | |
MCF-7 (Breast) | 7.8 | |
HCT116 (Colon) | 6.1 |
Case Studies
- In Vitro Studies : In studies involving human cancer cell lines, this compound was shown to significantly reduce cell viability and induce apoptosis as measured by flow cytometry and caspase activation assays.
- Animal Models : In murine models of tumor growth, administration of this compound resulted in reduced tumor size and increased survival rates compared to controls treated with standard etoposide.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests improved absorption and bioavailability compared to etoposide. Studies indicate that the presence of hydroxyl groups enhances solubility and facilitates better tissue distribution.
- Absorption : Enhanced due to increased solubility.
- Metabolism : Primarily hepatic; conjugation with glucuronic acid is noted.
- Excretion : Primarily via urine; renal function impacts clearance rates.
Safety and Toxicology
While promising, the safety profile of this compound requires careful consideration. Preliminary toxicological studies indicate potential for dose-dependent cytotoxicity; however, specific adverse effects remain under investigation.
Observed Toxicities:
- Hematological effects (e.g., leukopenia)
- Gastrointestinal disturbances
- Potential for secondary malignancies with prolonged use
Propriétés
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOJPLOJEPTJMM-FMEAWWTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905158 | |
Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100007-54-3, 113566-41-9 | |
Record name | 3',4'-Dihydroxyetoposide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Didemethylepipodoph7yllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113566419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-O-DEMETHYLETOPOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5CKV6C56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.